molecular formula C9H14O3 B14594223 (1S,2S)-2-Methyl-6-oxocyclohexyl acetate CAS No. 61592-57-2

(1S,2S)-2-Methyl-6-oxocyclohexyl acetate

Katalognummer: B14594223
CAS-Nummer: 61592-57-2
Molekulargewicht: 170.21 g/mol
InChI-Schlüssel: WUSCNXOSNMIUAE-RCOVLWMOSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(1S,2S)-2-Methyl-6-oxocyclohexyl acetate is an organic compound with a unique structure that includes a cyclohexane ring substituted with a methyl group and an acetate group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2S)-2-Methyl-6-oxocyclohexyl acetate typically involves the reaction of a cyclohexanone derivative with an acetic anhydride in the presence of a catalyst. The reaction is carried out under controlled temperature conditions to ensure the desired stereochemistry is achieved. For example, a common method involves the use of a Lewis acid catalyst such as aluminum chloride (AlCl3) to facilitate the acetylation reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of high-throughput screening and process optimization techniques ensures that the production process is efficient and scalable.

Analyse Chemischer Reaktionen

Types of Reactions

(1S,2S)-2-Methyl-6-oxocyclohexyl acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.

    Substitution: Nucleophiles such as amines or alcohols can be used to replace the acetate group under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate can yield a carboxylic acid, while reduction with sodium borohydride results in an alcohol.

Wissenschaftliche Forschungsanwendungen

(1S,2S)-2-Methyl-6-oxocyclohexyl acetate has several applications in scientific research:

Wirkmechanismus

The mechanism by which (1S,2S)-2-Methyl-6-oxocyclohexyl acetate exerts its effects involves interactions with specific molecular targets. The acetate group can undergo hydrolysis to release acetic acid, which can then participate in various biochemical pathways. Additionally, the compound’s structure allows it to interact with enzymes and receptors, influencing their activity and function .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

(1S,2S)-2-Methyl-6-oxocyclohexyl acetate is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties

Eigenschaften

CAS-Nummer

61592-57-2

Molekularformel

C9H14O3

Molekulargewicht

170.21 g/mol

IUPAC-Name

[(1S,2S)-2-methyl-6-oxocyclohexyl] acetate

InChI

InChI=1S/C9H14O3/c1-6-4-3-5-8(11)9(6)12-7(2)10/h6,9H,3-5H2,1-2H3/t6-,9-/m0/s1

InChI-Schlüssel

WUSCNXOSNMIUAE-RCOVLWMOSA-N

Isomerische SMILES

C[C@H]1CCCC(=O)[C@H]1OC(=O)C

Kanonische SMILES

CC1CCCC(=O)C1OC(=O)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.